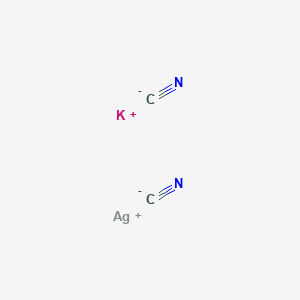
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a chemical compound with the molecular formula C8H8Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,6-dichlorophenyl group and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
2,6-Dichlorophenyl isothiocyanate+Methylamine→Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Types of Reactions:
Oxidation: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the isothiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in drug development.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in metabolic pathways.
Comparación Con Compuestos Similares
1-(2,6-Dichlorophenyl)thiourea: This compound is similar in structure but lacks the methyl group. It is also studied for its biological activities.
2,6-Dichlorophenyl isothiocyanate: This is a precursor in the synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- and shares similar chemical properties.
Uniqueness: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is unique due to the presence of both the 2,6-dichlorophenyl group and the methyl group, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
methyl N'-(2,6-dichlorophenyl)carbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWSWDAHZQGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=C(C=CC=C1Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27806-81-1 |
Source


|
| Record name | 2,6-Dichlorobenzylthiopseudourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














